molecular formula C21H25F2N3OS B5976617 1-[9-[(2,3-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)ethanone

1-[9-[(2,3-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)ethanone

Cat. No.: B5976617
M. Wt: 405.5 g/mol
InChI Key: CZNUMMIWCRVWRT-UHFFFAOYSA-N
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Description

1-[9-[(2,3-Difluorophenyl)methyl]-2,9-diazaspiro[45]decan-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)ethanone is a complex organic compound that features a spirocyclic structure

Preparation Methods

The synthesis of 1-[9-[(2,3-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)ethanone involves multiple steps. The synthetic route typically starts with the preparation of the spirocyclic core, followed by the introduction of the difluorophenyl and thiazolyl groups. Reaction conditions often include the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[9-[(2,3-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in drug discovery and development.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds include other spirocyclic molecules and those with difluorophenyl or thiazole groups. Compared to these compounds, 1-[9-[(2,3-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)ethanone may exhibit unique properties due to its specific structural features, such as enhanced stability or specific biological activity.

Properties

IUPAC Name

1-[9-[(2,3-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F2N3OS/c1-15-24-17(12-28-15)10-19(27)26-9-7-21(14-26)6-3-8-25(13-21)11-16-4-2-5-18(22)20(16)23/h2,4-5,12H,3,6-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNUMMIWCRVWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC(=O)N2CCC3(C2)CCCN(C3)CC4=C(C(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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